molecular formula C8H6F3N3 B11721683 7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B11721683
M. Wt: 201.15 g/mol
InChI Key: HKFZUQBCTBNVDC-UHFFFAOYSA-N
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Description

7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it a valuable compound in various scientific fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires the use of transition metal catalysts and specific reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride . This method allows for the efficient production of the compound on a larger scale, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and physical properties .

Scientific Research Applications

7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated heterocycles, such as trifluoromethylpyridines and trifluoromethylimidazoles .

Uniqueness

The uniqueness of 7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine lies in its specific structure, which combines the properties of both imidazole and pyridine rings with the trifluoromethyl group. This combination results in enhanced stability, lipophilicity, and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C8H6F3N3/c1-4-2-3-12-6-5(4)13-7(14-6)8(9,10)11/h2-3H,1H3,(H,12,13,14)

InChI Key

HKFZUQBCTBNVDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)N=C(N2)C(F)(F)F

Origin of Product

United States

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